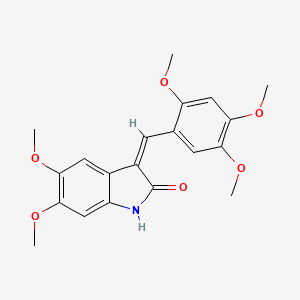![molecular formula C16H10BrN3OS B14999105 4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14999105.png)
4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent.
Attachment of the Benzonitrile Moiety: This can be done through a nucleophilic substitution reaction where a nitrile group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: Its unique chemical properties can be exploited in the development of new materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile
- 4-({[5-(4-Bromophenyl)-1,3,4-triazol-2-yl]sulfanyl}methyl)benzonitrile
Uniqueness
Compared to similar compounds, 4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness can be leveraged in designing specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H10BrN3OS |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3OS/c17-14-7-5-13(6-8-14)15-19-20-16(21-15)22-10-12-3-1-11(9-18)2-4-12/h1-8H,10H2 |
InChI Key |
NMDQVBSPQNGOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B14999029.png)
![methyl 4-(3-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999033.png)
![4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999034.png)
![Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999043.png)
![14-(3-chlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B14999048.png)

![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999055.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999063.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B14999069.png)
![7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B14999073.png)

![Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine](/img/structure/B14999091.png)
![N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14999095.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B14999098.png)
